molecular formula C17H24N2O5S B6332192 N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine CAS No. 2648935-21-9

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine

Cat. No.: B6332192
CAS No.: 2648935-21-9
M. Wt: 368.4 g/mol
InChI Key: DTQMXDHNGOJCJQ-WUJWULDRSA-N
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Description

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine is a synthetic hybrid molecule combining a piperidine scaffold, a phenylsulfonyl group, and L-valine. The piperidine ring (a six-membered saturated heterocycle) is substituted at position 1 with a sulfonamide group (phenylsulfonyl) and at position 3 with a carbonyl-linked L-valine residue. Key features include:

  • Electronic Effects: The phenylsulfonyl group is electron-withdrawing, influencing reactivity and stability.
  • Hydrophilicity: The carboxylic acid (if deprotected) and sulfonamide groups enhance solubility, while the valine isopropyl side chain adds hydrophobicity.

This compound may serve as a pharmaceutical intermediate or prodrug, leveraging the piperidine scaffold’s prevalence in medicinal chemistry and sulfonamide’s metabolic stability .

Properties

IUPAC Name

(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-7-6-10-19(11-13)25(23,24)14-8-4-3-5-9-14/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,18,20)(H,21,22)/t13?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMXDHNGOJCJQ-WUJWULDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine typically involves multiple steps, starting with the preparation of the piperidine ring and the phenylsulfonyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the phenylsulfonyl group is introduced via sulfonylation reactions. The final step involves coupling the piperidine derivative with L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylsulfonyl group are key structural features that enable the compound to bind to target proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Pyridine-Based Derivatives

lists N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide, a pyridine derivative with halogen and silyl substituents. Key comparisons:

  • Aromatic vs. Saturated Cores : Pyridine’s aromaticity enables π-π stacking, unlike the flexible piperidine.
  • Substituent Effects : The pyridine’s iodo and fluoro groups enable halogen bonding and radioimaging applications, absent in the target. The pivalamide’s steric bulk contrasts with L-valine’s smaller isopropyl group.
Parameter Target Compound Pyridine Derivative
Core Structure Piperidine Pyridine
Key Substituents Phenylsulfonyl, L-valine Fluoro, iodo, trimethylsilyl
Functional Groups Carboxylic acid, sulfonamide Amide, halogens
Potential Applications Prodrug strategies Imaging agents, catalysis

Broader Structural Analog Considerations

  • Amino Acid Variants: Replacing L-valine with L-leucine or L-alanine would alter hydrophobicity and steric effects.
  • Sulfonyl Group Modifications : Tosyl (p-toluenesulfonyl) analogs might increase lipophilicity compared to phenylsulfonyl.
  • Piperidine vs. Piperazine : Substituting piperidine with piperazine (a two-nitrogen ring) could enhance hydrogen-bonding capacity.

Biological Activity

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and a phenylsulfonyl group attached to a carbonyl-L-valine moiety. The molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S, with a molecular weight of approximately 358.44 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit proteases, which play critical roles in various physiological processes, including apoptosis and inflammation.
  • Modulation of Mitochondrial Function : Similar amino acid derivatives have been observed to enhance mitochondrial biogenesis and function, potentially improving cellular energy metabolism and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress by enhancing mitochondrial function.
Enzyme InhibitionPotential inhibition of specific proteases related to cancer progression.
Cytotoxic EffectsInduces apoptosis in cancer cell lines, enhancing therapeutic efficacy.

Study 1: Mitochondrial Function Enhancement

A study investigated the effects of valine on mitochondrial function, revealing that valine treatment increased ATP production and enhanced the expression of genes involved in mitochondrial biogenesis (PGC-1α and PGC-1β). This suggests that this compound may similarly enhance mitochondrial activity, leading to improved cellular energy levels and reduced oxidative stress .

Study 2: Protease Inhibition in Cancer Models

Another investigation focused on compounds structurally related to this compound, demonstrating their ability to inhibit specific proteases involved in tumor growth. The inhibition resulted in decreased proliferation rates in various cancer cell lines, indicating potential applications in cancer therapy .

Q & A

Q. What structural modifications enhance solubility without compromising target affinity?

  • Methodological Answer : Introduce polar groups (e.g., PEG linkers) at the piperidine nitrogen or replace L-valine with hydroxyproline. Salt formation (e.g., HCl or sodium salts) improves aqueous solubility. Evaluate logP (HPLC-derived) and permeability (Caco-2 assay) to balance hydrophilicity and membrane penetration .

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